2-[(Z)-C-(ethoxymethyl)-N-hydroxycarbonimidoyl]phenol
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Overview
Description
2-[(Z)-C-(ethoxymethyl)-N-hydroxycarbonimidoyl]phenol is a compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound has a unique structure that includes an ethoxymethyl group and a hydroxycarbonimidoyl group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-C-(ethoxymethyl)-N-hydroxycarbonimidoyl]phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of an aryl halide with a nucleophile under basic conditions. The presence of electron-withdrawing groups on the aromatic ring can facilitate this reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity, often involving the use of strong bases and controlled temperatures .
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-C-(ethoxymethyl)-N-hydroxycarbonimidoyl]phenol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction of quinones back to hydroquinones is another common reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic reagents like bromine (Br₂) and nitric acid (HNO₃) are used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
2-[(Z)-C-(ethoxymethyl)-N-hydroxycarbonimidoyl]phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(Z)-C-(ethoxymethyl)-N-hydroxycarbonimidoyl]phenol involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[(Z)-C-(ethoxymethyl)-N-hydroxycarbonimidoyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-[(Z)-C-(ethoxymethyl)-N-hydroxycarbonimidoyl]phenol |
InChI |
InChI=1S/C10H13NO3/c1-2-14-7-9(11-13)8-5-3-4-6-10(8)12/h3-6,12-13H,2,7H2,1H3/b11-9+ |
InChI Key |
SNHBPVJIBSQOGC-PKNBQFBNSA-N |
Isomeric SMILES |
CCOC/C(=N\O)/C1=CC=CC=C1O |
Canonical SMILES |
CCOCC(=NO)C1=CC=CC=C1O |
Origin of Product |
United States |
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